Quinoxalin-2-yl(thiomorpholino)methanone
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Overview
Description
Quinoxaline derivatives are a class of compounds that have attracted significant interest due to their diverse biological activities and chemical properties . They are often synthesized by cyclocondensation .
Molecular Structure Analysis
Quinoxaline derivatives typically have a donor-acceptor architecture, which is confirmed by their typical electronic spectra with inbuilt intramolecular charge transfer (ICT) .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Physical And Chemical Properties Analysis
Quinoxaline derivatives exhibit diverse physical and chemical properties. For example, they can fluoresce in the blue-orange region on excitation at their ICT maxima in various solvents . They also possess relatively low lying LUMO comparable to reported n-type/electron-transporting materials .Scientific Research Applications
Fluorescent Dyes for Optoelectronics
Quinoxalin-2-yl(thiomorpholino)methanone derivatives have been synthesized and studied as fluorescent dyes. These dyes exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT) . In various solvents and neat solid films, they fluoresce in the blue-orange region upon excitation at their ICT maxima. Additionally, some of these dyes show aggregation-induced emission (AIE) behavior, making them promising candidates for optoelectronic applications .
Chemo/Biosensors
Given their fluorescence behavior, these compounds could be integrated into chemo/biosensor platforms. Their ability to emit in solid/aggregate states (avoiding aggregation-caused quenching) is advantageous for real-world applications.
Future Directions
properties
IUPAC Name |
quinoxalin-2-yl(thiomorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)12-9-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZRUAJSAZGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-2-yl(thiomorpholino)methanone |
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